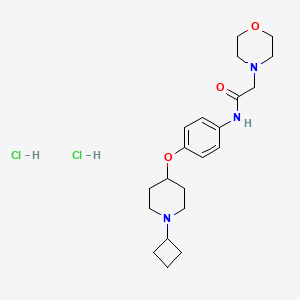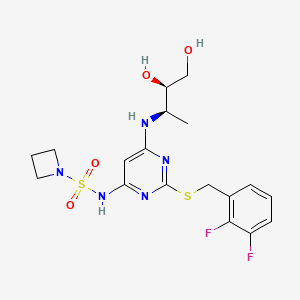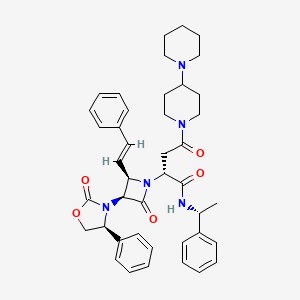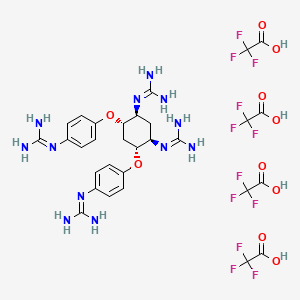
SUVN-G3031 dihydrochloride
Übersicht
Beschreibung
Samelisant, also known as SUVN-G3031, is a potent and selective histamine H3 receptor inverse agonist. It has shown promising potential in the treatment of sleep-related disorders such as narcolepsy. Samelisant exhibits good brain penetration and oral bioavailability, making it a viable candidate for therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Samelisant has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study histamine H3 receptor interactions and their effects on neurotransmission.
Biology: Samelisant is employed in research to understand the role of histamine H3 receptors in various biological processes.
Medicine: The compound is being investigated for its potential to treat narcolepsy and other sleep-related disorders.
Vorbereitungsmethoden
The synthesis of Samelisant involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of purification steps to ensure high purity and yield . Industrial production methods focus on optimizing reaction conditions to achieve scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Samelisant undergoes various chemical reactions, including:
Oxidation: Samelisant can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Samelisant can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Wirkmechanismus
Samelisant exerts its effects by acting as an inverse agonist at histamine H3 receptors. By binding to these receptors, it inhibits their activity, leading to increased levels of histamine, dopamine, and norepinephrine in the brain. This modulation of neurotransmitter levels results in wake-promoting and anticataplectic effects, making Samelisant a promising candidate for the treatment of narcolepsy .
Vergleich Mit ähnlichen Verbindungen
Samelisant is unique in its high selectivity and potency as a histamine H3 receptor inverse agonist. Similar compounds include:
Pitolisant: Another histamine H3 receptor antagonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist with different pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
1394808-20-8 |
|---|---|
Molekularformel |
C21H33Cl2N3O3 |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C21H31N3O3.2ClH/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18;;/h4-7,18,20H,1-3,8-16H2,(H,22,25);2*1H |
InChI-Schlüssel |
LCPQCTBHZPMVFX-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl |
Kanonische SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SUVN-G3031; SUVN G3031; SUVN-G 3031. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)
![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)




![3-[2-(1-Adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B611015.png)
![4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one](/img/structure/B611020.png)